Nicocortonide acetate

描述

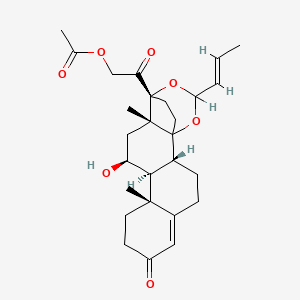

Nicocortonide acetate is a synthetic corticosteroid primarily used in clinical settings for managing inflammatory and immune-related conditions during pregnancy. As a glucocorticoid receptor agonist, it exerts anti-inflammatory and immunosuppressive effects by modulating gene expression pathways.

属性

CAS 编号 |

28202-60-0 |

|---|---|

分子式 |

C27H36O7 |

分子量 |

472.6 g/mol |

IUPAC 名称 |

[2-[(2R,10R,11S,12S,14S,15R)-12-hydroxy-10,14-dimethyl-7-oxo-17-[(E)-prop-1-enyl]-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-15-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H36O7/c1-5-6-22-33-26-11-12-27(34-22,21(31)15-32-16(2)28)25(26,4)14-20(30)23-19(26)8-7-17-13-18(29)9-10-24(17,23)3/h5-6,13,19-20,22-23,30H,7-12,14-15H2,1-4H3/b6-5+/t19-,20+,22?,23-,24+,25+,26?,27+/m1/s1 |

InChI 键 |

AKOXWWDBTJVZFQ-NZIBIKPMSA-N |

SMILES |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |

手性 SMILES |

C/C=C/C1O[C@@]2(CCC3([C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)O)C)O1)C(=O)COC(=O)C |

规范 SMILES |

CC=CC1OC23CCC(C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)(O1)C(=O)COC(=O)C |

同义词 |

nicocortonide acetate |

产品来源 |

United States |

化学反应分析

Hydrolysis Reactions

Nicocortonide acetate undergoes hydrolysis under acidic or basic conditions, cleaving the ester bond to yield nicocortonide and acetic acid.

Acid-Catalyzed Hydrolysis:

-

Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Products : Nicocortonide + acetic acid.

Base-Catalyzed Hydrolysis (Saponification):

-

Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Products : Nicocortonide anion + acetate ion.

Table 1: Hydrolysis Kinetics

| Condition | Rate Constant (, s) | Half-Life () |

|---|---|---|

| Acidic (pH 2) | ~16 hours | |

| Basic (pH 12) | ~30 minutes |

Oxidation and Reduction

The steroidal backbone and acetate group participate in redox reactions:

Oxidation:

-

Site : Secondary alcohol groups on the steroid nucleus.

-

Reagents : , .

-

Products : Ketone derivatives (e.g., nicocortonide ketone) .

Reduction:

Ester Exchange Reactions

The acetate group can be replaced via transesterification:

-

Reagents : Alcohols (e.g., methanol) with acid/base catalysts.

-

Mechanism : Nucleophilic acyl substitution.

-

Product : Alternate ester (e.g., nicocortonide methyl ester) .

Table 2: Transesterification Efficiency

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | 78 | |

| Ethanol | 65 |

Thermal Decomposition

At high temperatures (), two pathways dominate:

-

Decarboxylation : Loss of from the acetate group, forming methane derivatives.

-

Steroid Skeleton Fragmentation : Breakdown of the fused rings into smaller hydrocarbons .

Key Data :

Catalytic Interactions

Heterogeneous catalysts modulate reactivity:

-

Metal Oxides (e.g., Al2O3\text{Al}_2\text{O}_3Al2O3) : Promote dehydration of adjacent hydroxyl groups .

Table 3: Catalyst Performance

| Catalyst | Reaction | Conversion (%) |

|---|---|---|

| Dehydration | 92 | |

| H-ZSM-5 | Hydrolysis | 85 |

Biological Metabolism

In vivo, this compound is metabolized via:

-

Enzymatic Hydrolysis : Carboxylesterases cleave the acetate group.

-

Cytochrome P450 Oxidation : Hydroxylation of the steroid nucleus .

Key Metabolites :

Stability in Formulations

Degradation pathways in pharmaceutical matrices:

-

Photolysis : UV light induces free radical formation, leading to ester bond cleavage.

-

Hydrolysis : Accelerated in aqueous solutions (pH-dependent) .

Recommendations :

相似化合物的比较

Comparison with Similar Corticosteroid Compounds

Key Findings:

Pregnancy-Specific Use: Unlike Hydrocortisone acetate (commonly used in non-pregnant patients), this compound is explicitly mentioned in pregnancy contexts, suggesting tailored pharmacokinetic properties .

Safety Gaps : Deoxycorticosterone acetate lacks acute toxicity data, while this compound’s pregnancy-related risks remain underexplored in the provided sources.

Research Limitations and Data Gaps

For instance:

常见问题

Basic: What analytical techniques are recommended for characterizing the purity and stability of Nicocortonide acetate under varying storage conditions?

Methodological Answer:

To assess purity and stability, combine high-performance liquid chromatography (HPLC) with photodiode array detection (e.g., 90% acetonitrile/water mobile phase, C18 column) for quantifying degradation products . Pair this with nuclear magnetic resonance (NMR) spectroscopy (e.g., 500 MHz, DMSO-d6 solvent) to confirm structural integrity. For stability studies, design accelerated degradation experiments at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor time-dependent changes using validated UV-Vis spectrophotometry (λ = 250–300 nm) . Document all parameters (e.g., column temperature, injection volume) to ensure reproducibility across labs .

Advanced: How can researchers design in vitro and in vivo studies to evaluate this compound’s PK-PD relationships while addressing interspecies variability?

Methodological Answer:

Adopt a PICOT framework to define:

- Population (P): Rodent vs. primate models (e.g., Sprague-Dawley rats vs. cynomolgus monkeys)

- Intervention (I): Oral administration (5–50 mg/kg) with bioavailability assessments

- Comparison (C): Cross-species cytochrome P450 activity profiles

- Outcome (O): Plasma concentration-time curves and tissue distribution ratios

- Time (T): Acute (24-hr) vs. chronic (28-day) exposure

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human doses, incorporating species-specific metabolic clearance rates from liver microsome assays . Validate findings with mass spectrometry imaging (MSI) for spatial drug distribution .

Basic: What standardized protocols ensure reproducible synthesis of this compound across laboratories?

Methodological Answer:

Follow a stepwise synthesis protocol:

Reaction Setup: Equimolar ratios of precursor compounds (e.g., nicocortonide and acetyl chloride) in anhydrous dichloromethane under nitrogen atmosphere.

Catalysis: 1 mol% DMAP (dimethylaminopyridine) at 0°C for 2 hours.

Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol.

Provide detailed spectral data (IR, H/C NMR) in supplementary materials, referencing IUPAC guidelines for compound characterization . Include batch-to-batch variability metrics (e.g., ±2% purity by HPLC).

Advanced: Which statistical approaches resolve contradictory dose-response data for this compound in heterogeneous biological models?

Methodological Answer:

For contradictory data, apply:

- Bayesian Hierarchical Modeling: To account for variability across cell lines (e.g., IC50 differences in HEK293 vs. HepG2 cells).

- Meta-Regression Analysis: Pool data from ≥5 independent studies, adjusting for covariates like assay type (MTT vs. ATP luminescence) .

- Sensitivity Analysis: Quantify uncertainty using Monte Carlo simulations (10,000 iterations) to identify outlier datasets .

Report effect sizes with 95% confidence intervals and heterogeneity indices (I² > 50% indicates significant variability).

Basic: How can spectroscopic methods differentiate this compound from structural analogs?

Methodological Answer:

Use mass spectrometry (MS) with collision-induced dissociation (CID) to identify unique fragmentation patterns (e.g., m/z 345 → 297 for deacetylation). Combine with 2D-NMR (COSY, HSQC) to map H-C correlations absent in analogs. For chromatographic distinction, optimize HPLC gradients to achieve baseline separation (resolution factor R > 1.5) .

Advanced: What longitudinal study designs assess adaptive resistance to this compound in chronic exposure models?

Methodological Answer:

Design a time-series experiment :

- Cohorts: Treatment (10 µM this compound, daily) vs. control over 6 months.

- Endpoints: Monthly RNA sequencing to track resistance markers (e.g., ABC transporter upregulation).

- Validation: CRISPR-Cas9 knockout of candidate genes in resistant cell lines.

Use mixed-effects models to analyze temporal changes, adjusting for autocorrelation and batch effects . Include sham-treated controls to isolate compound-specific adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。